molecular formula C24H19FN2O4 B5405291 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5405291
M. Wt: 418.4 g/mol
InChI Key: ZINSOJHKNWVOPZ-LSDHQDQOSA-N
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Description

5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, a methoxybenzoyl group, and a pyridinylmethyl group attached to a dihydropyrrolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the dihydropyrrolone core, followed by the introduction of the fluorophenyl, hydroxy, methoxybenzoyl, and pyridinylmethyl groups through various chemical reactions. Common reagents and conditions used in these reactions include:

    Reagents: Fluorobenzene, methoxybenzoyl chloride, pyridine, and other organic solvents.

    Conditions: Catalysts such as palladium or copper, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
  • 5-(2-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. For instance, the presence of the fluorophenyl group may enhance its binding affinity to certain targets or improve its metabolic stability compared to similar compounds with different substituents.

Biological Activity

5-(2-Fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one, also known as ChemDiv Compound ID 3572-5822, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H22FNO4
  • Molecular Weight : 431.46 g/mol
  • LogP : 4.701 (indicating high lipophilicity)
  • Water Solubility : LogSw = -4.38 (suggesting low solubility in water)
  • Polar Surface Area : 52.349 Ų
  • Hydrogen Bond Donors/Acceptors : 1/6

These properties suggest that the compound may exhibit significant interactions with biological membranes and proteins due to its lipophilicity and polar surface area.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the fluorophenyl and methoxybenzoyl groups may enhance its binding affinity and specificity towards these targets.

Potential Targets:

  • Cyclin-dependent kinases (CDKs) : Similar compounds have been shown to inhibit CDK activity, which is crucial for cell cycle regulation.
  • PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) : Compounds with similar structures have been reported to act as ligands for PPARγ, influencing glucose metabolism and lipid homeostasis.

Biological Activity

Recent studies have demonstrated that derivatives of this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Some derivatives have shown effectiveness in inhibiting cancer cell proliferation by inducing apoptosis and modulating signaling pathways associated with tumor growth.
    • A study indicated that related compounds could inhibit CDK9-mediated transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells .
  • Anti-inflammatory Effects :
    • Compounds similar in structure have been evaluated for their anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Activity :
    • Preliminary tests indicate potential antimicrobial effects; however, specific data on this compound's efficacy against various pathogens remain limited.

Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of similar pyrrolidine derivatives highlighted their ability to inhibit cell growth in various cancer lines, including breast and prostate cancer cells. The study utilized cell viability assays and found that certain modifications to the core structure significantly enhanced cytotoxicity .

Study 2: PPARγ Activation

Research focusing on PPARγ ligands revealed that compounds with similar functional groups could activate PPARγ, leading to improved insulin sensitivity in vitro. This suggests potential applications in diabetes management .

Summary Table of Biological Activities

Activity TypeRelated StudiesObserved Effects
AnticancerInhibition of CDK9 activityInduction of apoptosis
Anti-inflammatoryModulation of cytokine releaseDecreased inflammation
AntimicrobialPreliminary tests on various pathogensPotential antimicrobial effects
PPARγ ActivationActivation studies in diabetic modelsImproved insulin sensitivity

Properties

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4/c1-31-17-10-8-16(9-11-17)22(28)20-21(18-6-2-3-7-19(18)25)27(24(30)23(20)29)14-15-5-4-12-26-13-15/h2-13,21,28H,14H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINSOJHKNWVOPZ-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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